2-Methyl-4-phenylpyrimidine
Overview
Description
“2-Methyl-4-phenylpyrimidine” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound has a molecular weight of 170.21 .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-phenylpyrimidine” can be analyzed using various spectroscopic techniques. Computational spectroscopic analytical items (IR, NMR, and UV–Vis) can be calculated using popular DFT methods .
Chemical Reactions Analysis
Pyrimidines, including “2-Methyl-4-phenylpyrimidine”, can undergo various chemical reactions. For example, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-4-phenylpyrimidine” can be analyzed using various techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .
Scientific Research Applications
1. Chemical Structure and Conformation Studies
Research on derivatives of 4-methyl-2-phenylpyrimidine-N-acylhydrazone compounds has explored the nature of duplicated signals in NMR spectra. These studies indicate a mixture of two conformers in solution, providing insights into the stereoelectronic influence of substituents on the pyrimidine ring. This research contributes to understanding the molecular dynamics and structure of such compounds (Lopes et al., 2013).
2. Antimicrobial Properties
Investigations into derivatives of 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone have revealed strong antimicrobial activity. The study highlights how the introduction of methyl or chlorine substituents, and their positions, significantly affect the biological activity of these compounds (Korona-Głowniak et al., 2021).
3. Nonlinear Optical Properties
Pyrimidine derivatives, including 2-phenylpyrimidine, have been examined for their nonlinear optical (NLO) properties. These studies are crucial for potential applications in medicine and nonlinear optics fields, with implications for high-tech optoelectronic applications (Hussain et al., 2020).
4. Crystal Structure Analysis
Research on novel 5-methyl-4-thiopyrimidine derivatives highlights their diverse crystal structures and cytotoxic activity against various cell lines. Such studies are valuable for understanding the molecular behavior of these derivatives and their potential therapeutic applications (Stolarczyk et al., 2018).
5. Corrosion Inhibition
Phenylpyrimidine derivatives have been studied for their corrosion inhibition properties on steel surfaces in acidic environments. This research is essential for the development of more effective corrosion inhibitors in industrial applications (Xianghong et al., 2014).
6. Anti-Cancer Activity
Synthesis and evaluation of 4-aryl-N-phenylpyrimidin-2-amines have shown promising anti-cancer activity, particularly against non-small-cell lung carcinoma (NSCLC) cells. These findings are significant for the development of new therapeutic agents in cancer treatment (Toviwek et al., 2017).
properties
IUPAC Name |
2-methyl-4-phenylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-12-8-7-11(13-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXHGGGLGZKHIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344618 | |
Record name | 2-Methyl-4-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-phenylpyrimidine | |
CAS RN |
21203-79-2 | |
Record name | 2-Methyl-4-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.